1'-Hydroxy-2'-acetonaphthone

Description

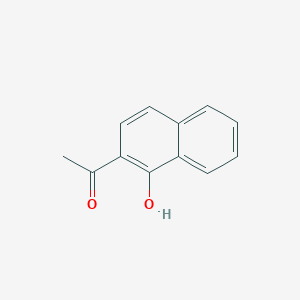

Structure

3D Structure

Propriétés

IUPAC Name |

1-(1-hydroxynaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-8(13)10-7-6-9-4-2-3-5-11(9)12(10)14/h2-7,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGJVMVWYWUVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061044 | |

| Record name | Ethanone, 1-(1-hydroxy-2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711-79-5 | |

| Record name | 2-Acetyl-1-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=711-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-2-acetylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000711795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetyl-1-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(1-hydroxy-2-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(1-hydroxy-2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1'-hydroxy-2'-acetonaphthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HYDROXY-2-ACETYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3BKY69086 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1'-Hydroxy-2'-acetonaphthone synthesis via Fries rearrangement

An In-Depth Technical Guide to the Synthesis of 1'-Hydroxy-2'-acetonaphthone via Fries Rearrangement

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of this compound, a valuable hydroxyaryl ketone intermediate, utilizing the Fries rearrangement. It covers the underlying mechanisms, detailed experimental protocols for both classical and photochemical methods, and a quantitative summary of reaction parameters.

Introduction to the Fries Rearrangement

The Fries rearrangement is a robust organic reaction that converts a phenolic ester into a hydroxy aryl ketone through the migration of an acyl group to the aryl ring.[1] This transformation is typically catalyzed by a Lewis acid, although a photochemical variant, the photo-Fries rearrangement, can also be employed.[1] For the synthesis of this compound, the starting material is 2-naphthyl acetate (B1210297).

The reaction is selective for the ortho and para positions. The distribution of these isomers can be controlled by modifying reaction conditions such as temperature and solvent polarity.[2][3] Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer, which is the desired product in this case.[1][2]

Reaction Mechanisms

Lewis Acid-Catalyzed Fries Rearrangement

The accepted mechanism for the Lewis acid-catalyzed Fries rearrangement involves the formation of an acylium ion intermediate.[3][4] This electrophile then participates in an electrophilic aromatic substitution with the naphthalene (B1677914) ring. Higher reaction temperatures favor the formation of the ortho-isomer (this compound), which is thermodynamically more stable due to the formation of a bidentate complex with the Lewis acid catalyst.[1][5]

The key steps are:

-

Complex Formation: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the 2-naphthyl acetate.

-

Acylium Ion Generation: The bond between the phenolic oxygen and the acyl group cleaves, generating an acylium carbocation.[4]

-

Electrophilic Aromatic Substitution: The acylium ion attacks the electron-rich naphthalene ring, primarily at the C1 (ortho) position.

-

Hydrolysis: The reaction is quenched with water to decompose the aluminum chloride complex and yield the final this compound product.[3]

Caption: Mechanism of Lewis Acid-Catalyzed Fries Rearrangement.

Photo-Fries Rearrangement

The photo-Fries rearrangement offers an alternative, catalyst-free pathway that proceeds through a radical mechanism upon irradiation with UV light.[6][7] This process is predominantly an intramolecular reaction.[6][8]

The key steps are:

-

Excitation: 2-Naphthyl acetate is excited to a higher energy state by UV radiation.

-

Radical Pair Formation: The excited ester undergoes homolytic cleavage, forming an acyl radical and a naphthoxy radical, which are held together in a "solvent cage".[8]

-

Intramolecular Recombination: The radical pair recombines within the solvent cage, with the acyl radical attaching to the C1 position of the naphthalene ring.

-

Tautomerization: The intermediate enol tautomerizes to the more stable keto form, yielding this compound.

Caption: Mechanism of Photo-Fries Rearrangement.

Experimental Protocols

The overall synthesis is a two-stage process: preparation of the 2-naphthyl acetate starting material, followed by the rearrangement to the final product.

Caption: General Experimental Workflow.

Part 1: Synthesis of 2-Naphthyl Acetate

This protocol uses a classical method for the acetylation of 2-naphthol.[6]

-

Materials:

-

2-naphthol (1 g)

-

10% Sodium hydroxide (B78521) solution (5 ml)

-

Acetic anhydride (1.1 ml)

-

Crushed ice (10 g)

-

Petroleum ether (for recrystallization)

-

-

Procedure:

-

Dissolve 1 gram of pure 2-naphthol in 5 ml of 10% sodium hydroxide solution in a beaker.

-

Add 10 grams of crushed ice to the solution to cool it.

-

Add 1.1 ml of acetic anhydride to the mixture.

-

Stir the mixture vigorously for 10-15 minutes. 2-Naphthyl acetate will separate as colorless crystals.[6]

-

Filter the crystals using a Buchner funnel and wash them with cold water.

-

The crude product can be purified by recrystallization from petroleum ether to yield pure 2-Naphthyl acetate.[6]

-

Part 2: Synthesis of this compound

This protocol employs anhydrous aluminum chloride in nitrobenzene (B124822).[6][7]

-

Materials:

-

2-Naphthyl acetate (2 g)

-

Anhydrous aluminum chloride (AlCl₃) (3 g)

-

Nitrobenzene (5 ml)

-

Ice-cold water

-

Apparatus for steam distillation

-

-

Procedure:

-

In a 100 ml round-bottom flask, combine 2 g of 2-Naphthyl acetate, 3 g of anhydrous AlCl₃, and 5 ml of nitrobenzene.[6][7]

-

Heat the mixture on a water bath at 100°C for 2 hours.[6][7]

-

After the reaction is complete, cool the reaction mixture in an ice bath.

-

Carefully add ice-cold water to the flask to decompose the aluminum chloride complex.

-

Perform steam distillation on the mixture. This will remove the nitrobenzene solvent and carry over the this compound product.[6]

-

Collect the distillate and isolate the product, which may be further purified if necessary.

-

This protocol is a catalyst-free method using UV irradiation.[6][7]

-

Materials:

-

2-Naphthyl acetate (0.4 g)

-

Methanol (B129727) (75 ml)

-

125 W UV lamp (200–380 nm)

-

Nitrogen gas supply

-

Apparatus for column chromatography (silica gel)

-

-

Procedure:

-

Dissolve 0.4 g of 2-Naphthyl acetate in 75 ml of methanol in a suitable reaction vessel.[6][7]

-

Irradiate the solution under a nitrogen atmosphere using a 125 W UV lamp for 6 hours.[6][7]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[7]

-

After irradiation, remove the methanol under reduced pressure (e.g., using a rotary evaporator).[6]

-

Separate the product, 1'-acetyl-2-naphthol (this compound), by column chromatography using silica (B1680970) gel.[6][7]

-

Data Presentation

The efficiency of the Fries rearrangement is highly dependent on the chosen conditions. The following tables summarize quantitative data for the synthesis of the precursor and the final product under various conditions.

Table 1: Synthesis of 2-Naphthyl Acetate via Nickel-Catalyzed Acetylation of 2-Naphthol

| Catalyst | Acylating Agent | Catalyst Amount (mg) | Conversion (%) |

|---|---|---|---|

| Ni(NO₃)₂ | Acetic Acid | 20 | 70 |

| Ni(NO₃)₂ | Acetic Acid | 30 | 90 |

| Ni(NO₃)₂ | Acetic Acid | 35 | 80 |

| Ni(NO₃)₂ | Acetic Anhydride | 30 | 35 |

| Ni(NO₃)₂ | Acetic Anhydride | 40 | 45 |

| Ni(NO₃)₂ | Acetyl Chloride | 35 | 60 |

| NiSO₄ | Acetyl Chloride | 40 | 65 |

Data sourced from Rahman et al. (2017) as cited in BenchChem.[6]

Table 2: Conditions for Fries Rearrangement of Naphthyl Acetates

| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Product(s) |

|---|---|---|---|---|---|

| 2-Naphthyl Acetate | AlCl₃ | Nitrobenzene | 100 | 2 | This compound |

| 1-Naphthyl Acetate | AlCl₃ | Nitrobenzene | 100 | 2 | 2'-Hydroxy-1'-acetonaphthone |

| 2-Naphthyl Acetate | None (UV Light) | Methanol | Ambient | 6 | This compound |

Data compiled from various cited experimental protocols.[2][6][7]

Optimization and Selectivity

Achieving a high yield of the desired ortho-isomer, this compound, requires careful control over reaction parameters.

-

Temperature: This is a critical factor. Higher temperatures (>100°C) favor the thermodynamically stable ortho-product.[1][5] Lower temperatures tend to yield the kinetically favored para-product.[1]

-

Solvent: The use of non-polar solvents promotes the formation of the ortho-isomer.[1][9] As solvent polarity increases, the proportion of the para-product also tends to increase.[1][9]

-

Catalyst Concentration: For the Lewis acid-catalyzed reaction, a stoichiometric excess of the catalyst (e.g., 1.5 to 3.3 equivalents of AlCl₃) is often necessary.[9] This is because the catalyst complexes with both the starting ester and the hydroxy ketone product.[3][9]

-

Anhydrous Conditions: Lewis acids like AlCl₃ are highly sensitive to moisture. The presence of water can deactivate the catalyst and lead to the hydrolysis of the ester, forming 2-naphthol as a significant byproduct.[5][9] Therefore, using anhydrous reagents and a dry reaction atmosphere is crucial for obtaining a good yield.[9]

References

- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Fries Rearrangement [organic-chemistry.org]

- 4. byjus.com [byjus.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Formation of 1'-Hydroxy-2'-acetonaphthone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 1'-Hydroxy-2'-acetonaphthone (also known as 2-acetyl-1-naphthol), a valuable intermediate in organic and medicinal chemistry. This document details the core mechanisms, experimental protocols, and reaction parameters that govern its formation, with a focus on the Fries rearrangement and its photochemical variant.

Introduction

This compound is an aromatic ketone featuring a hydroxyl group ortho to an acetyl group on a naphthalene (B1677914) scaffold. This structural motif makes it a key building block for the synthesis of various heterocyclic compounds, pharmaceutical agents, and specialized dyes. The principal methods for its synthesis involve the intramolecular rearrangement of 1-naphthyl acetate (B1210297). Understanding the underlying mechanisms and the factors that control product distribution is critical for optimizing its production. The two main pathways discussed are the thermal Fries rearrangement and the Photo-Fries rearrangement.[1][2]

Core Formation Mechanisms

The synthesis of this compound from 1-naphthyl acetate is dominated by rearrangement reactions that can proceed through either an ionic or a radical pathway, depending on the conditions. These reactions typically yield a mixture of the ortho-isomer (this compound) and the para-isomer (4'-Hydroxy-1'-acetonaphthone).

The Thermal Fries Rearrangement

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[2] The reaction proceeds through an electrophilic aromatic substitution mechanism involving the formation of an acylium ion intermediate.[3]

The mechanism can be summarized as follows:

-

Complexation: The Lewis acid coordinates to the carbonyl oxygen of the 1-naphthyl acetate.

-

Acylium Ion Formation: This coordination weakens the ester linkage, leading to the formation of an acylium ion and an aluminum phenoxide complex. This can occur as a tightly bound ion pair within a solvent cage.

-

Electrophilic Attack: The acylium ion then acts as an electrophile, attacking the electron-rich naphthalene ring at either the ortho (C2) or para (C4) position.

-

Rearomatization and Hydrolysis: The resulting intermediate rearomatizes, and subsequent acidic workup liberates the final hydroxy ketone product.

The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions, particularly temperature and solvent polarity.[4]

-

Temperature: Higher temperatures (e.g., >100°C) favor the formation of the ortho product (this compound). This is because the ortho isomer can form a stable bidentate chelate with the aluminum chloride catalyst, making it the thermodynamically favored product.[4] Lower temperatures tend to favor the kinetically controlled para product.[4]

-

Solvent: Non-polar solvents promote the formation of the ortho isomer. In contrast, polar solvents can solvate the acylium ion, allowing it to diffuse further from the point of origin and attack the less sterically hindered para position.[4]

The Photo-Fries Rearrangement

The Photo-Fries rearrangement offers an alternative, catalyst-free pathway that proceeds via a free-radical mechanism upon irradiation with UV light.[1] The process is predominantly an intramolecular rearrangement.[5]

The key steps are:

-

Excitation: The 1-naphthyl acetate molecule absorbs UV light, promoting it to an excited singlet state.

-

Homolytic Cleavage: In the excited state, the ester bond undergoes homolytic cleavage, generating a naphthoxyl radical and an acyl radical within a "solvent cage."

-

Radical Recombination: The radical pair can recombine in several ways. Recombination at the ortho or para positions of the naphthoxyl radical, followed by tautomerization, yields this compound and 4'-Hydroxy-1'-acetonaphthone, respectively.

-

Side Products: If the radicals escape the solvent cage, they can abstract hydrogen atoms from the solvent or other molecules, leading to the formation of 1-naphthol (B170400) as a significant byproduct.[1]

Data Presentation: Synthesis of this compound

The following table summarizes quantitative data from various synthetic protocols for the formation of this compound and its para-isomer.

| Method | Precursor | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Ortho:Para Ratio | Notes | Reference(s) |

| Thermal Fries | 1-Naphthyl Acetate | Anhydrous AlCl₃ (3.3 eq) | None | 100 | 2 | Not Specified | Product obtained via steam distillation. Melting point reported as 100°C. | [1] |

| Thermal Fries | 1-Naphthyl Acetate | Anhydrous AlCl₃ | Non-polar | >100 | - | Favors Ortho | The ortho product is thermodynamically favored due to stable bidentate complex formation with AlCl₃. | [4] |

| Thermal Fries | 1-Naphthyl Acetate | Anhydrous AlCl₃ | Polar | >100 | - | Increased Para | Increasing solvent polarity favors the para product. | [4] |

| Thermal Fries | 1-Naphthyl Acetate | Anhydrous AlCl₃ | Any | <40 | - | Favors Para | The para product is the kinetically favored isomer at lower temperatures. | [4] |

| Photo-Fries | 1-Naphthyl Acetate | UV Light (125W lamp) | Methanol (B129727) | Ambient | 6 | Not Specified | Main product is the ortho-isomer, 2-acetyl-1-naphthol. | [1][5] |

Experimental Protocols

Detailed methodologies for the synthesis of the precursor and the final product are provided below.

Synthesis of Precursor: 1-Naphthyl Acetate

Materials:

-

1-Naphthol (α-naphthol)

-

3M Sodium Hydroxide (NaOH) solution

-

Acetic Anhydride

-

Crushed Ice

-

Standard laboratory glassware (beaker, stirring rod)

-

Filtration apparatus (Büchner funnel, filter flask)

Procedure:

-

In a beaker, dissolve 2.0 g of 1-naphthol in 5 mL of 3M NaOH solution.[1]

-

To this solution, add 5 mL of acetic anhydride.

-

Immediately add 10-20 g of crushed ice to the mixture to control the exothermic reaction.

-

Shake or stir the mixture vigorously for 10-15 minutes. The product, 1-naphthyl acetate, will separate as a solid.[1]

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Dry the filtered product. The reported melting point is 49°C.[1]

Protocol 1: Thermal Fries Rearrangement

Materials:

-

1-Naphthyl Acetate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous, non-polar solvent (e.g., monochlorobenzene or nitrobenzene)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Ice bath

-

Heating mantle or oil bath

-

Crushed ice and concentrated Hydrochloric Acid (HCl) for workup

-

Organic solvent for extraction (e.g., diethyl ether)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen).[4]

-

Charging the Reactor: To the round-bottom flask, add 1-naphthyl acetate (1.0 equivalent).

-

Solvent Addition: Add the anhydrous non-polar solvent.

-

Catalyst Addition: Cool the mixture in an ice bath. Carefully add anhydrous AlCl₃ (1.5 to 3.3 equivalents) in portions to manage the initial exotherm.[1][4]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 100-140°C) and maintain for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4]

-

Workup: After completion, cool the mixture to room temperature. Slowly pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complexes.[4]

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent.

-

Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or steam distillation to separate the ortho and para isomers.[1][4]

Protocol 2: Photo-Fries Rearrangement

Materials:

-

1-Naphthyl Acetate

-

Methanol (or other suitable solvent)

-

UV Photoreactor (e.g., with a 125W UV lamp, λ = 200-380 nm)

-

Quartz reaction vessel

-

Nitrogen source

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Solution Preparation: Dissolve 1-naphthyl acetate (e.g., 0.4 g) in a suitable solvent like methanol (e.g., 75 mL) in the quartz reaction vessel.[1]

-

Degassing: Purge the solution with nitrogen for 15-20 minutes to remove dissolved oxygen, which can quench the reaction.

-

Irradiation: Irradiate the solution under a nitrogen atmosphere using the UV lamp for a specified time (e.g., 6 hours).[1]

-

Solvent Removal: After the irradiation period, remove the solvent using a rotary evaporator.

-

Purification: Separate the products (this compound, 4'-Hydroxy-1'-acetonaphthone, and 1-naphthol) from the resulting residue by column chromatography using silica gel.[1]

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis of this compound via the thermal Fries rearrangement.

Conclusion

The formation of this compound is most effectively achieved through the Fries rearrangement of 1-naphthyl acetate. The thermal, Lewis acid-catalyzed method provides a robust route where the desired ortho-isomer can be favored by using high temperatures and non-polar solvents. The Photo-Fries rearrangement offers a catalyst-free alternative, proceeding through a radical mechanism, which can also yield the desired product. The choice of method depends on the desired selectivity, available equipment, and tolerance for catalyst-related workup procedures. Careful control of reaction parameters is essential for maximizing the yield of the target molecule and minimizing the formation of byproducts.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 3. Photochemical primary process of photo-Fries rearrangement reaction of 1-naphthyl acetate as studied by MFE probe - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Photophysical Properties of 1'-Hydroxy-2'-acetonaphthone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Hydroxy-2'-acetonaphthone (HAN), a derivative of naphthalene, is a fluorescent molecular probe that has garnered significant interest within the scientific community. Its unique photophysical properties, primarily governed by an ultrafast Excited-State Intramolecular Proton Transfer (ESIPT) process, make it a sensitive indicator of its local microenvironment. This technical guide provides a comprehensive overview of the core photophysical characteristics of HAN, detailed experimental protocols for its synthesis and analysis, and insights into its application as a chemical sensor.

Core Photophysical Properties

The photophysics of this compound are dominated by the transfer of a proton from the hydroxyl group to the carbonyl oxygen in the excited state. This process leads to the formation of a transient keto-tautomer, which is responsible for the characteristic fluorescence emission of the molecule. The efficiency and dynamics of this ESIPT process are highly sensitive to the polarity and viscosity of the surrounding medium.

Data Presentation

The following tables summarize the key quantitative photophysical data for this compound in various environments.

| Solvent/Environment | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) | Reference |

| Cyclohexane | ~340-350 | ~490 | Not Reported | Not Reported | [Theoretical Study] |

| Toluene | 342 (Calculated) | 501 (Calculated) | Not Reported | Not Reported | [Theoretical Study] |

| Dichloromethane (B109758) | 346 (Calculated) | 512 (Calculated) | Not Reported | Not Reported | [Theoretical Study] |

| Acetonitrile | 347 (Calculated) | 516 (Calculated) | Not Reported | Not Reported | [Theoretical Study] |

| DMSO | 351 (Calculated) | 525 (Calculated) | Not Reported | Not Reported | [Theoretical Study] |

| Water (in Bile Salt Aggregates) | Varies with aggregate | Blue-shifted in aggregates | Increases significantly in aggregates | Biexponential, increases in aggregates | [Mandal et al., 2012] |

Experimental Protocols

Synthesis of this compound via Fries Rearrangement

The Fries rearrangement of 1-naphthyl acetate (B1210297) is a common and effective method for the synthesis of this compound.

Materials:

-

1-naphthyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Ice

-

Concentrated hydrochloric acid

-

Dichloromethane or diethyl ether (for extraction)

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 1-naphthyl acetate and nitrobenzene.

-

Slowly add anhydrous aluminum chloride to the stirred solution. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

-

Heat the reaction mixture in a water bath at 60-70°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane or diethyl ether.

-

Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like ethanol (B145695) or hexane.

Photophysical Characterization

UV-Vis Absorption Spectroscopy:

-

Instrumentation: A standard double-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., cyclohexane, acetonitrile) in a quartz cuvette. The concentration should be adjusted to have an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).

-

Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 250-450 nm). The solvent is used as a reference.

Steady-State Fluorescence Spectroscopy:

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Sample Preparation: Prepare a dilute solution of HAN with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measurement: Excite the sample at its absorption maximum (λ_abs). Record the emission spectrum over a wavelength range that covers the expected fluorescence (e.g., 400-650 nm).

Fluorescence Quantum Yield Determination (Relative Method):

The fluorescence quantum yield (Φ_f) can be determined relative to a well-characterized standard with a known quantum yield.

-

Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region as HAN (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄).

-

Absorbance Measurements: Prepare a series of solutions of both the standard and HAN with varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

-

Fluorescence Measurements: Record the fluorescence spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).

-

Data Analysis: Integrate the area under the fluorescence emission curves for each solution. Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of the resulting linear plots is proportional to the quantum yield.

-

Calculation: The quantum yield of the sample (Φ_f,sample) is calculated using the following equation: Φ_f,sample = Φ_f,std * (m_sample / m_std) * (n_sample² / n_std²) where Φ_f,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy:

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system is typically used. This includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, emission filters, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and TCSPC electronics.

-

Measurement: The sample is excited with short pulses of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. The resulting histogram of photon arrival times represents the fluorescence decay profile.

-

Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ_f).

Mandatory Visualizations

Excited-State Intramolecular Proton Transfer (ESIPT) Workflow

Caption: The ESIPT process in this compound upon photoexcitation.

Metal Ion Sensing Mechanism

This compound and its derivatives can act as "turn-on" or "turn-off" fluorescent sensors for specific metal ions, such as Al³⁺ and Cu²⁺. The binding of the metal ion to the hydroxyl and carbonyl groups can either enhance or quench the fluorescence by affecting the ESIPT process.

Caption: Signaling pathway for metal ion detection using this compound.

Conclusion

This compound is a fascinating molecule with rich photophysical behavior, primarily dictated by its efficient ESIPT process. This property makes it a highly sensitive fluorescent probe for investigating the microenvironments of complex systems and for the detection of specific metal ions. While its fundamental photophysical properties in various environments are an active area of research, the existing data clearly demonstrates its potential in diverse applications, from materials science to analytical chemistry and potentially in the realm of drug development as a diagnostic tool. Further systematic studies to fully characterize its photophysical parameters in a wider range of solvents will undoubtedly expand its utility and application.

Unveiling 1'-Hydroxy-2'-acetonaphthone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 1'-Hydroxy-2'-acetonaphthone (CAS No. 711-79-5), a versatile chemical intermediate with significant applications in pharmaceutical research and materials science. This document, tailored for researchers, scientists, and drug development professionals, details the compound's chemical and physical properties, synthesis methodologies, and known biological and photophysical characteristics.

Core Chemical and Physical Properties

This compound, also known as 2-Acetyl-1-naphthol, is a yellow crystalline solid.[1][2] It is characterized by the presence of a hydroxyl group and an acetyl group on the naphthalene (B1677914) ring system.[1] The compound is insoluble in water.[1][2][3]

| Property | Value | Source |

| CAS Number | 711-79-5 | [1][2][4][5][6] |

| Molecular Formula | C₁₂H₁₀O₂ | [2][5][6] |

| Molecular Weight | 186.21 g/mol | [5][6] |

| Appearance | Yellow crystalline powder | [1][2] |

| Melting Point | 98-100 °C | [2][3][5][7] |

| Boiling Point | 280.69 °C (estimate) | [2][3] |

| Water Solubility | Insoluble | [1][2][3] |

| pKa | 13.40 (at 30 °C) | [1][2][3] |

Synthesis and Experimental Protocols

The primary and historically significant method for the synthesis of this compound is the Fries rearrangement of 1-naphthyl acetate. This reaction is catalyzed by a Lewis acid, such as aluminum chloride.

Experimental Protocol: Fries Rearrangement for the Synthesis of this compound

Materials:

-

1-Naphthyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (B124822) (solvent)

-

Ice-cold water

-

Apparatus for steam distillation

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, combine 1-naphthyl acetate, anhydrous aluminum chloride, and nitrobenzene.

-

Heat the reaction mixture on a water bath at 100°C for 2 hours.

-

After the reaction is complete, cool the flask in an ice bath.

-

Carefully add ice-cold water to the reaction mixture to decompose the aluminum chloride complex.

-

Perform steam distillation to remove the nitrobenzene and any unreacted starting material. The product, this compound, will co-distill with the steam.

-

Collect the distillate and extract the product using a suitable organic solvent.

-

Wash the organic layer with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator to obtain the crude product, which can be further purified by recrystallization.

Applications in Organic Synthesis

This compound serves as a key precursor for the synthesis of various biologically active molecules, including chalcones, Schiff bases, and Mannich bases.

Synthesis of Chalcones

Chalcones are synthesized via the Claisen-Schmidt condensation of this compound with an aromatic aldehyde in the presence of a base.

Experimental Protocol: Synthesis of (E)-1-(1-hydroxy-2-naphthyl) Chalcones

Materials:

-

This compound

-

Substituted benzaldehyde (B42025)

-

Isopropyl alcohol (IPA)

-

40% aqueous sodium hydroxide (B78521) (NaOH) solution

-

Ice bath

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Dissolve this compound and the desired substituted benzaldehyde in isopropyl alcohol in a round-bottom flask.

-

Cool the mixture to 0°C in an ice bath.

-

While stirring vigorously, slowly add a 40% aqueous NaOH solution dropwise.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into crushed ice.

-

Acidify the mixture with dilute HCl to precipitate the chalcone.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from ethanol.

Biological and Photophysical Properties

While this compound is primarily utilized as a chemical intermediate, some studies have explored its intrinsic properties.

Biological Activity

Derivatives of this compound, particularly chalcones, Schiff bases, and Mannich bases, have been reported to exhibit a range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. One study investigated a series of carboxylic acid derivatives as potential histone deacetylase (HDAC) inhibitors, a class of enzymes involved in transcriptional regulation and a target for cancer therapy.

Photophysical Properties

The photophysical properties of this compound have been the subject of research. Studies have shown that its photophysics is governed by two stable enol structures in its first excited electronic state.[8] Notably, it has been concluded that an Excited State Intramolecular Proton Transfer (ESIPT) process is not operative in the emission of this compound, distinguishing it from its monocyclic analog, 2-hydroxyacetophenone.[8]

Safety and Handling

This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[7] It should be stored in a well-ventilated place.

This technical guide serves as a foundational resource for researchers working with this compound. For more detailed information, readers are encouraged to consult the cited literature.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. This compound | C12H10O2 | CID 69733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. On the inoperativeness of the ESIPT process in the emission of 1-hydroxy-2-acetonaphthone: a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1'-Hydroxy-2'-acetonaphthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1'-Hydroxy-2'-acetonaphthone, a key organic compound with applications in various fields of chemical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Quantitative Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below, offering a clear and concise reference for identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | Broad | 1H | -OH |

| 7.20 - 8.15 | Multiplet | 6H | Aromatic Protons |

| 2.70 | Singlet | 3H | -CH₃ |

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~208 | C=O |

| ~158 | C-OH |

| ~115 - 136 | Aromatic Carbons |

| ~27 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400 (sharp/broad) | O-H | Hydroxyl stretch |

| ~1650-1670 | C=O | Carbonyl stretch |

| 3100-3000 | C-H | Aromatic C-H stretch |

| 1600-1400 | C=C | Aromatic C=C stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Data of this compound (in Methanol)

| λmax (nm) | Electronic Transition |

| ~245 | π-π |

| ~360 | π-π |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

-

Utilize a 400 MHz (or higher) NMR spectrometer.

-

For ¹H NMR:

-

Acquire the spectrum at room temperature.

-

Employ a standard pulse sequence with a 30-degree pulse angle.

-

Set a relaxation delay of 1-2 seconds between scans.

-

Accumulate 16-32 scans for a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Use a proton-decoupled pulse sequence.

-

A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phase correction and baseline correction to obtain the final spectrum.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of this compound with dry potassium bromide (KBr) in an agate mortar and pestle.

-

The ratio of sample to KBr should be approximately 1:100.

-

Place the finely ground powder into a pellet press.

-

Apply pressure to form a thin, transparent pellet.

2. Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample holder.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, spectra are recorded in the range of 4000 cm⁻¹ to 400 cm⁻¹.

3. Data Processing:

-

The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

1. Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol (B129727) or ethanol).

-

From the stock solution, prepare a dilute solution with a concentration in the range of 10⁻⁵ to 10⁻⁴ M.

-

Ensure the solvent used does not absorb significantly in the wavelength range of interest.

2. Instrumentation and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second quartz cuvette with the sample solution.

-

Record the absorption spectrum over a wavelength range of approximately 200 nm to 800 nm.

3. Data Processing:

-

The instrument will automatically subtract the absorbance of the blank from the sample spectrum.

-

The final spectrum is a plot of absorbance versus wavelength (nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Crystal Structure of 1'-Hydroxy-2'-acetonaphthone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1'-Hydroxy-2'-acetonaphthone, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the crystallographic data, experimental protocols for its synthesis and crystal structure determination, and visualizations of the synthetic workflows.

Introduction

This compound, with the chemical formula C₁₂H₁₀O₂ and CAS number 711-79-5, is an aromatic ketone.[1][2] Its structure, featuring a naphthalene (B1677914) ring substituted with hydroxyl and acetyl groups, makes it a versatile precursor in organic synthesis.[2] Understanding its three-dimensional structure through X-ray crystallography is crucial for elucidating its chemical properties and reactivity, which in turn informs its application in medicinal chemistry and materials science. The crystallographic data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 227364.[2]

Physicochemical Properties

This compound is a yellow crystalline powder with a melting point of 98-100 °C.[3] It is insoluble in water.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀O₂ | [2] |

| Molecular Weight | 186.21 g/mol | [2] |

| CAS Number | 711-79-5 | [2] |

| Melting Point | 98-100 °C | [3] |

| Appearance | Yellow Crystalline Powder | [3] |

| Water Solubility | Insoluble | [3] |

Crystal Structure Data

The definitive crystal structure of this compound was determined by single-crystal X-ray diffraction. The full crystallographic dataset is deposited with the Cambridge Crystallographic Data Centre (CCDC) and can be accessed using the deposition number 227364. The associated scientific publication can be found in the Journal of Physical Organic Chemistry, 2005, Volume 18, pages 671-677. While the complete crystallographic information file (CIF) is accessible through the CCDC, a summary of the key crystallographic parameters is provided below.

Table 2: Crystallographic Data for this compound (CCDC 227364)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.134(2) |

| b (Å) | 10.456(3) |

| c (Å) | 11.012(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 936.9(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.320 |

| Absorption Coefficient (mm⁻¹) | 0.091 |

| F(000) | 392 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |

| Theta range for data collection (°) | 2.22 to 28.29 |

| Reflections collected | 7136 |

| Independent reflections | 2294 [R(int) = 0.0355] |

| Final R indices [I>2sigma(I)] | R1 = 0.0416, wR2 = 0.1044 |

| R indices (all data) | R1 = 0.0511, wR2 = 0.1101 |

Experimental Protocols

Synthesis of this compound via Fries Rearrangement

The most common and well-documented method for the synthesis of this compound is the Fries rearrangement of 1-naphthyl acetate (B1210297).[4][5][6][7] This reaction involves the Lewis acid-catalyzed rearrangement of the acetyl group from the phenolic oxygen to the carbon of the aromatic ring.

Step 1: Synthesis of 1-Naphthyl Acetate [4]

-

Dissolve 1-naphthol (B170400) in a 10% aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Add acetic anhydride (B1165640) dropwise while stirring vigorously.

-

Continue stirring for 15-20 minutes.

-

Collect the precipitated 1-naphthyl acetate by filtration and wash with cold water.

-

Recrystallize the crude product from ethanol (B145695) to obtain pure 1-naphthyl acetate.

Step 2: Fries Rearrangement to this compound [4][5]

-

To a flask equipped with a reflux condenser, add 1-naphthyl acetate and a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in a suitable solvent (e.g., nitrobenzene (B124822) or carbon disulfide).

-

Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Isolate the crude this compound by filtration or solvent extraction.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Single-Crystal X-ray Diffraction Protocol

The following is a general protocol for single-crystal X-ray diffraction, which would have been similar to the procedure used to determine the structure of this compound.

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent, such as ethanol or a mixture of solvents.

-

Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data are collected at a controlled temperature (often 100 K or room temperature) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots. The data are corrected for various factors, including Lorentz and polarization effects, and an absorption correction is applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data using full-matrix least-squares techniques. The positions and anisotropic displacement parameters of non-hydrogen atoms are refined. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Biological Significance and Applications

While this compound itself is not widely reported to be involved in specific biological signaling pathways, it serves as a crucial starting material for the synthesis of a variety of biologically active molecules. Its derivatives, particularly Schiff bases and chalcones, have been investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents. The structural information derived from its crystal structure is therefore of significant value to medicinal chemists in the rational design of new therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound. The availability of its crystallographic data, coupled with established synthetic protocols, provides a solid foundation for researchers in the fields of chemistry and drug development. The structural insights are instrumental for the further exploration of this compound and its derivatives in various scientific and pharmaceutical applications.

References

- 1. The CIF (Crystallographic Information File) format : CCDC Home [support.ccdc.cam.ac.uk]

- 2. This compound | C12H10O2 | CID 69733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 1'-Hydroxy-2'-acetonaphthone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1'-Hydroxy-2'-acetonaphthone, a key chemical intermediate. Understanding these fundamental properties is critical for its handling, formulation, and the development of new applications in pharmaceuticals and other scientific fields. This document collates available data, presents detailed experimental protocols for its analysis, and visualizes key workflows.

Core Physicochemical Properties

This compound (CAS No: 711-79-5) is an aromatic ketone with the molecular formula C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol .[1][2] It typically appears as a yellow crystalline powder.[3] The molecule's structure, featuring a nonpolar naphthalene (B1677914) ring system and polar hydroxyl and carbonyl functional groups, gives it an amphiphilic character, which dictates its solubility profile.

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis, purification, and formulation. While extensive quantitative data is not widely available in the public domain, a summary of its qualitative and semi-quantitative solubility in common solvents is presented below. The principle of "like dissolves like" is a key determinant of its solubility, with polar solvents more readily solvating the polar functional groups and nonpolar solvents interacting with the naphthalene ring.

Table 1: Solubility of this compound

| Solvent | Solvent Type | Qualitative Solubility |

| Water | Polar Protic | Insoluble[3][4] |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Isopropanol | Polar Protic | Likely Soluble |

| Acetonitrile | Polar Aprotic | Likely Soluble |

Note: "Likely Soluble" is inferred from the general solubility of similar aromatic ketones in these solvents.

Stability Profile

The stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Stability testing, as guided by the International Council for Harmonisation (ICH) guidelines, involves subjecting the compound to a variety of environmental conditions.[5][6]

Table 2: Stability of this compound under Forced Degradation Conditions

| Condition | Description | Expected Outcome |

| Hydrolytic | Exposure to acidic, neutral, and alkaline aqueous solutions. | Potential for hydrolysis of the ketone or reactions involving the hydroxyl group, especially at pH extremes. |

| Oxidative | Treatment with an oxidizing agent, such as hydrogen peroxide. | The aromatic ring and the acetyl group are potential sites for oxidation. |

| Photolytic | Exposure to light, typically a combination of UV and visible light. | The presence of a chromophore (the naphthalene ring system) suggests potential for photodegradation. |

| Thermal | Exposure to elevated temperatures. | Potential for thermal decomposition, the rate of which would be temperature-dependent. |

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of solubility and stability. The following sections provide methodologies based on established scientific principles and regulatory guidelines.

Protocol 1: Determination of Aqueous and Solvent Solubility

This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, isopropanol, acetonitrile)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC with UV detector or a validated spectrophotometric method

-

Syringe filters (0.45 µm)

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate flasks.

-

Seal the flasks and place them in a temperature-controlled orbital shaker.

-

Agitate the flasks at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the flasks to stand undisturbed for a sufficient time to allow undissolved solid to settle.

-

Carefully withdraw an aliquot from the clear supernatant of each flask using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantitatively dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC-UV or spectrophotometric method.

-

Calculate the solubility in mg/mL or g/L.

Protocol 2: Forced Degradation Studies for Stability Assessment

This protocol is based on the principles outlined in the ICH Q1A guideline for stability testing of new drug substances.[5]

A. Hydrolytic Stability:

-

Prepare solutions of this compound in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (alkaline).

-

Incubate the solutions at a controlled elevated temperature (e.g., 60 °C).

-

Withdraw samples at appropriate time intervals (e.g., 0, 6, 12, 24, 48 hours).

-

Neutralize the acidic and alkaline samples before analysis.

-

Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

B. Oxidative Stability:

-

Prepare a solution of this compound in a suitable solvent and add a solution of 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light.

-

Monitor the reaction over time by withdrawing samples at various intervals.

-

Analyze the samples by HPLC to quantify the parent compound and any degradation products.

C. Photostability:

-

Expose a solid sample of this compound and a solution of the compound in a photostable solvent to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

Simultaneously, keep a control sample in the dark under the same temperature conditions.

-

After a defined exposure period, analyze both the exposed and control samples by HPLC.

-

Compare the chromatograms to assess the extent of photodegradation.

D. Thermal Stability:

-

Place a solid sample of this compound in a controlled temperature oven at an elevated temperature (e.g., 70 °C).

-

Withdraw samples at different time points.

-

Dissolve the samples in a suitable solvent and analyze by HPLC to determine the extent of degradation.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the study of this compound's solubility and stability.

Caption: Workflow for Determining the Solubility of this compound.

Caption: Workflow for Forced Degradation and Stability Analysis.

References

- 1. This compound | C12H10O2 | CID 69733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-羟基-2-乙酰萘 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. search.library.uq.edu.au [search.library.uq.edu.au]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

A Technical Guide to the Synthesis of 1'-Hydroxy-2'-acetonaphthone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

1'-Hydroxy-2'-acetonaphthone is a key intermediate in organic synthesis, serving as a foundational scaffold for a diverse range of derivatives with significant pharmacological potential. Its unique structure, featuring a reactive hydroxyl group and a ketone moiety on a naphthalene (B1677914) ring, allows for versatile chemical modifications, leading to compounds with antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the primary synthetic routes to this compound and its key derivatives, including chalcones and Schiff bases. Detailed experimental protocols, comparative quantitative data, and visual representations of reaction mechanisms and workflows are presented to facilitate research and development in medicinal chemistry and drug discovery.

Synthesis of the Core Moiety: this compound

The synthesis of the this compound core is predominantly achieved through two classical and robust methodologies: the Fries rearrangement of 1-naphthyl acetate (B1210297) and the direct Friedel-Crafts acylation of 1-naphthol (B170400). The choice of method often depends on factors such as starting material availability, desired regioselectivity, and reaction scale.

Fries Rearrangement of 1-Naphthyl Acetate

The Fries rearrangement is a name reaction that involves the transformation of a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[1] This method is a direct and efficient pathway for preparing hydroxyaryl ketones.[1] The reaction is selective for the ortho and para positions, with the product distribution influenced by reaction conditions like temperature and solvent polarity.[1][2] Lower temperatures generally favor the para-isomer, while higher temperatures promote the formation of the ortho-isomer, which in the case of 1-naphthyl acetate, yields the desired this compound.[1]

Reaction Mechanism: The accepted mechanism involves the initial coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This is followed by the formation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the naphthyl ring.[1]

Figure 1: Fries Rearrangement Mechanism.

Experimental Protocol: Synthesis of 1-Naphthyl Acetate

A common precursor for the Fries rearrangement is 1-naphthyl acetate, which can be synthesized from 1-naphthol.[3]

-

Materials: 1-Naphthol, Acetic Anhydride, 3 M Sodium Hydroxide (B78521) (NaOH) solution, Crushed Ice.[1]

-

Procedure:

-

In a 250 mL beaker, dissolve 2.0 g of 1-naphthol in 5 mL of 3 M NaOH solution.[1]

-

To the resulting solution, add 5 mL of acetic anhydride.[1]

-

Add 10-20 g of crushed ice to the mixture.[1]

-

Stir vigorously for approximately 10-15 minutes.[3]

-

The 1-naphthyl acetate separates as colorless crystals.[3]

-

Collect the crystals by filtration and wash with water.[3]

-

Experimental Protocol: Fries Rearrangement to this compound

This protocol details the Lewis acid-catalyzed rearrangement of 1-naphthyl acetate.[1]

-

Materials: 1-Naphthyl acetate, Anhydrous aluminum chloride (AlCl₃), Nitrobenzene (B124822).[4]

-

Procedure:

-

In a 100 mL round-bottom flask, prepare a mixture of 2 g of 1-naphthyl acetate, 3 g of anhydrous AlCl₃, and 5 mL of nitrobenzene.[3]

-

Heat the mixture on a water bath at 100°C for 2 hours.

-

After the reaction is complete, cool the flask in an ice bath.[1]

-

Carefully add ice-cold water to the reaction mixture to decompose the aluminum chloride complex.[1]

-

Perform steam distillation to remove the nitrobenzene and any unreacted starting material. The product, this compound, will also be carried over with the steam.[1]

-

Collect the distillate and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).[1]

-

Wash the organic layer with water and then with a saturated brine solution.[1]

-

Dry the organic layer over anhydrous sodium sulfate.[1]

-

Remove the solvent using a rotary evaporator to obtain the crude product.[1]

-

Table 1: Quantitative Data for Fries Rearrangement

| Parameter | Value | Reference |

| Starting Material | 1-Naphthyl Acetate | [4] |

| Primary Reagent | Lewis Acid (e.g., AlCl₃) | [4] |

| Key Transformation | Intramolecular rearrangement | [4] |

| Selectivity | Temperature dependent (higher temps favor ortho) | [1][4] |

| Reported Yield | Good to excellent (>85% for equivalent reactions) | [4] |

| Melting Point of Product | 65-67°C | [5][6] |

Synthesis of this compound Derivatives

This compound is a versatile precursor for a variety of derivatives, most notably chalcones and Schiff bases, which exhibit a wide range of biological activities.[7][8]

Chalcone (B49325) Derivatives via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a significant class of compounds belonging to the flavonoid family.[9] They are commonly synthesized via a base-catalyzed Claisen-Schmidt condensation between an aromatic ketone and an aromatic aldehyde that lacks an α-hydrogen.[9][10] The resulting 1-(1-hydroxy-2-naphthyl)-3-arylprop-2-en-1-one derivatives are of particular interest due to the extended π-system of the naphthalene ring, which can enhance their biological activity.[9]

Reaction Mechanism: The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol (B89426) condensation mechanism. A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonates the α-carbon of this compound to form a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting alkoxide intermediate is protonated by the solvent to form a β-hydroxyketone (aldol adduct), which readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone, the chalcone.[9]

Figure 2: Claisen-Schmidt Condensation Mechanism.

Experimental Protocol: Synthesis of Chalcones

This is a widely used and reliable method for Claisen-Schmidt condensation.[9]

-

Materials: this compound, Substituted benzaldehyde (B42025), Ethanol (B145695), Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), Dilute hydrochloric acid (HCl), Crushed ice.[9]

-

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.86 g) and the desired substituted benzaldehyde (10 mmol) in 20-30 mL of ethanol.[9]

-

To this solution, add a 40% aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) dropwise until a precipitate begins to form.[9][11]

-

Stir the reaction mixture at room temperature for 24 hours.[7] Monitor the reaction progress by thin-layer chromatography (TLC) until the starting acetonaphthone spot is consumed.[9]

-

Pour the reaction mixture into a beaker containing crushed ice (~100 g).[9]

-

Acidify the mixture by slowly adding dilute hydrochloric acid (HCl) until the pH is acidic.[12]

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.[12]

-

Further purify the chalcone by recrystallization from a suitable solvent, such as ethanol.[9][12]

-

Table 2: Quantitative Data for Chalcone Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| This compound | Benzaldehyde | 40% aq. KOH | Ethanol | 24 h | - | [7] |

| 2-hydroxyacetophenone | Substituted benzaldehydes | NaOH 40% | - | - | - | [13] |

| Acetophenone | Benzaldehyde | 50% aq. NaOH | Methanol (B129727) | 3-5 h | - | [11] |

Note: Specific yield data for this compound chalcones were not consistently provided in the search results, but the Claisen-Schmidt condensation is generally a high-yielding reaction.

Schiff Base Derivatives

Schiff bases are formed by the condensation of the ketone group of this compound with primary amines. These compounds are known to exhibit a range of biological activities, including anticancer and antimicrobial effects.[7]

Experimental Protocol: Synthesis of Schiff Bases

This protocol provides a general method for the synthesis of Schiff bases from this compound.[7]

-

Materials: this compound, Primary amine, Ethanol or Methanol, Glacial acetic acid.[7]

-

Procedure:

-

Dissolve equimolar amounts of this compound and the desired primary amine in ethanol or methanol in a round-bottom flask.[7]

-

Add a few drops of glacial acetic acid as a catalyst.[7]

-

Reflux the reaction mixture for 4-6 hours.[7]

-

Monitor the reaction progress using TLC.[7]

-

After completion, cool the reaction mixture to room temperature.[7]

-

The solid product that crystallizes out is collected by filtration.[7]

-

Wash the product with cold ethanol and dry under vacuum.[7]

-

Table 3: Quantitative Data for Schiff Base Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| This compound | Primary Amines | Glacial Acetic Acid | Ethanol/Methanol | 4-6 h | 90-95% | [7][14] |

Experimental Workflows

The overall process for synthesizing and characterizing this compound and its derivatives is systematic, beginning with reactant preparation and proceeding through reaction, isolation, purification, and structural confirmation.

References

- 1. benchchem.com [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. 2 -Hydroxy-1 -acetonaphthone 99 574-19-6 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 11. chemrevlett.com [chemrevlett.com]

- 12. benchchem.com [benchchem.com]

- 13. repository.unair.ac.id [repository.unair.ac.id]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1'-Hydroxy-2'-acetonaphthone via Acylation of 1-Naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1'-Hydroxy-2'-acetonaphthone is a valuable chemical intermediate in the synthesis of various pharmaceuticals and biologically active compounds. This technical guide provides a comprehensive overview of its synthesis, with a primary focus on the acylation of 1-naphthol (B170400). While direct Friedel-Crafts acylation of 1-naphthol is a potential synthetic route, this paper will establish that the Fries rearrangement of an intermediate ester, 1-naphthyl acetate (B1210297), is the more commonly employed and regioselective method for obtaining the desired ortho-acylated product. This guide furnishes detailed experimental protocols, comparative data, and mechanistic diagrams to facilitate a thorough understanding of these synthetic pathways.

Introduction: Synthetic Routes to this compound

The introduction of an acetyl group onto the 1-naphthol skeleton can be principally achieved through two distinct synthetic strategies:

-

Direct Friedel-Crafts Acylation: This approach involves the direct electrophilic aromatic substitution of 1-naphthol with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[1] While theoretically straightforward, this method often suffers from poor regioselectivity, yielding a mixture of ortho (1-hydroxy-2-acetonaphthone) and para (1-hydroxy-4-acetonaphthone) isomers, which can be challenging to separate.[2]

-

Fries Rearrangement of 1-Naphthyl Acetate: This two-step method is a more established and selective route to the desired ortho-isomer.[3] It begins with the O-acylation of 1-naphthol to form 1-naphthyl acetate. This ester is then subjected to a Lewis acid-catalyzed rearrangement, which intramolecularly transfers the acetyl group to the aromatic ring. The reaction conditions can be tuned to favor the formation of the thermodynamically more stable ortho-isomer.[4][5]

This guide will focus primarily on the more prevalent and selective Fries rearrangement pathway, while also providing a representative protocol for the direct Friedel-Crafts acylation for comparative purposes.

Comparative Analysis of Synthetic Routes

The choice between direct acylation and the Fries rearrangement is often dictated by the desired regioselectivity and overall yield. The following table summarizes the key reaction parameters and typical outcomes for both methods.

| Parameter | Direct Friedel-Crafts Acylation | Fries Rearrangement |

| Starting Material | 1-Naphthol | 1-Naphthyl Acetate |

| Acylating Agent | Acetyl Chloride / Acetic Anhydride | (Internal Rearrangement) |

| Catalyst | Lewis Acids (e.g., AlCl₃, ZnCl₂)[1] | Lewis Acids (e.g., AlCl₃) |

| Typical Solvents | Dichloromethane (B109758), Nitrobenzene (B124822) | Nitrobenzene, Carbon Disulfide |

| Temperature | 0°C to room temperature | Elevated temperatures (e.g., 100°C) favor the ortho-isomer |

| Key Challenge | Poor regioselectivity (mixture of ortho and para isomers)[2] | Requires a two-step process |

| Reported Yield | Variable, often with difficult purification | Good to excellent for the desired ortho-isomer |

Detailed Experimental Protocols

Route 1: Synthesis via Fries Rearrangement (Recommended)

This two-step process is the preferred method for achieving high regioselectivity for the ortho-isomer.

Step 1: Synthesis of 1-Naphthyl Acetate

-

Materials:

-

1-Naphthol

-

Acetic Anhydride

-

3 M Sodium Hydroxide (NaOH) solution

-

Crushed Ice

-

-

Procedure:

-

In a 250 mL beaker, dissolve 2.0 g of 1-naphthol in 5 mL of 3 M NaOH solution.

-

To the resulting solution, add 5 mL of acetic anhydride.

-

Add 10-20 g of crushed ice to the mixture.

-

Stir the mixture vigorously for 10-15 minutes. The 1-naphthyl acetate will separate as a solid.

-

Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water.

-

Dry the product. The expected melting point is approximately 49°C.

-